6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine is a chemical compound with the molecular formula . It belongs to a class of compounds known as heterocycles, which are characterized by the presence of at least one atom that is not carbon in the ring structure. This compound features a bromine atom, a methoxy group, and an imidazole ring, making it of interest in various scientific applications.
The synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine has been documented in several studies, highlighting its preparation through various chemical reactions. Notable sources include research articles from the Royal Society of Chemistry and other academic publications that detail its synthesis and applications in medicinal chemistry .
This compound is classified under organic compounds, specifically as a bromo-substituted pyridine derivative. Its unique structure allows it to participate in various chemical reactions, making it valuable in pharmaceutical research and development.
The synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine can be achieved through several methods:
In these synthetic routes, conditions such as temperature, reaction time, and the presence of catalysts are critical for optimizing yield and purity. For instance, palladium-mediated coupling reactions have been employed to enhance efficiency and selectivity during the synthesis process .
The molecular structure of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine can be represented as follows:
It consists of:
The compound's structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular dynamics and confirm its identity .
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine can participate in various chemical reactions:
The reactivity patterns are influenced by the electronic effects of substituents on the aromatic rings. For example, the electron-withdrawing nature of bromine enhances the electrophilicity of adjacent carbon atoms .
The mechanism of action for compounds like 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine often involves interaction with biological targets such as enzymes or receptors. The imidazole moiety may facilitate binding through hydrogen bonding or coordination with metal ions present in biological systems.
Studies have indicated that derivatives of this compound exhibit biological activity, particularly in medicinal chemistry contexts where they may act as inhibitors or modulators of specific pathways .
Key physical properties include:
Chemical properties involve:
Relevant analytical data can be obtained through techniques such as High Performance Liquid Chromatography (HPLC) for purity assessment .
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine has several scientific applications:
Gamma-secretase modulators (GSMs) represent a promising therapeutic class for Alzheimer’s disease (AD) by selectively reducing neurotoxic amyloid-beta 42 (Aβ42) peptides without inhibiting gamma-secretase’s broader proteolytic functions. Unlike gamma-secretase inhibitors (GSIs), which cause toxic side effects by blocking Notch processing, GSMs shift amyloid precursor protein (APP) cleavage toward shorter, less pathogenic Aβ peptides (e.g., Aβ38, Aβ40) [2]. 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine emerged as a key structural component in second-generation GSMs designed to optimize both bioactivity and drug-like properties.
Mechanistic Basis for Aβ42 Reduction: The compound’s structural motif enables allosteric binding to the presenilin-1 N-terminal fragment (PS1-NTF) subunit of gamma-secretase. This binding modifies the enzyme’s proteolytic activity, favoring Aβ38/Aβ40 production over Aβ42. Critically, this occurs without accumulating cytotoxic APP carboxyl-terminal fragments (CTFs) or impairing Notch processing—a significant advantage over first-generation GSIs [2].
In Vivo Efficacy: Methoxypyridine-containing GSMs incorporating this scaffold demonstrated robust Aβ42 reduction in transgenic AD mouse models (Tg2576 and J20 lines). Following oral administration, these compounds achieved brain exposure sufficient to lower cerebral Aβ42 levels by >50%, correlating with improved pharmacokinetic profiles. Key metrics included:
Dose-dependent Aβ42 suppression in plasma and brain compartments [2]
Evolution of GSM Design: This bromo-methoxypyridine-imidazole hybrid addresses limitations of earlier tetracyclic GSMs, which often suffered from poor solubility and insufficient brain exposure. Its introduction marked a strategic shift toward modular heterocyclic architectures that balance target engagement with drug-like properties.
Table 1: Comparative Analysis of Gamma-Secretase Modulator Generations
Generation | Core Structural Features | Aβ42 Reduction | Key Limitations | |
---|---|---|---|---|
First (e.g., NGP-555) | Tetracyclic methylimidazole | Moderate (30–40%) | Low solubility, poor BBB penetration | |
Second (Methoxypyridine-imidazole hybrids) | B-ring methoxypyridine + A-ring methylimidazole | High (50–70%) | Moderate metabolic clearance | |
Optimized (e.g., Compound 64) | Halogenated pyridine + solubilizing groups | Robust (>70%) | Synthetic complexity | [2] |
The 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine scaffold exemplifies rational bioisosteric drug design, where synergistic physicochemical enhancements arise from merging complementary heterocycles. Its structural significance spans three domains:
It enhances target affinity via hydrophobic interactions within gamma-secretase’s allosteric pocket [2] [9]
Conformational Rigidity and Planarity:Despite rotational freedom around the imidazole-pyridine bond (2 rotatable bonds by SMILES: BrC1=CC=C(C(=N1)OC)N1C=NC(=C1)C), intramolecular non-covalent interactions promote a near-coplanar orientation between rings. This semi-rigid conformation:
Mimics bioactive conformations of natural cofactors [2] [7] [9]
Versatility in Analog Design:Table 2: Strategic Modifications of the Core Scaffold and Outcomes
Modification Site | Exemplary Derivatives | Impact on Drug Properties | |
---|---|---|---|
Pyridine C6 (Bromine) | Suzuki-coupled biaryls, alkynyl derivatives | Enhanced potency (IC50 <100 nM) & metabolic stability | |
Methoxy group | Hydroxy, ethoxy, amino variants | Modulated LogP (1.8–3.2), solubility, and hERG liability | |
Imidazole C4 (Methyl) | H, ethyl, trifluoromethyl, halogen | Fine-tuned steric fit & electron density at binding site | |
Imidazole N1 | Benzyl-protected prodrugs | Improved oral bioavailability (F >30%) | [2] [7] [9] |
This adaptability enabled the development of brain-penetrant GSMs with low nanomolar potency (e.g., compound 64 from [2]). Beyond AD applications, the scaffold’s drug-like properties—including balanced lipophilicity (LogP 2.35), low H-bond donor count (0), and moderate molecular weight (268 g/mol)—align with Lipinski/Veber guidelines, supporting its broader utility in CNS drug discovery [3] [5] [7].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: